molecular formula C20H19FN2O2S B2608595 3-(Benzenesulfonyl)-6-fluoro-4-(piperidin-1-yl)quinoline CAS No. 866844-17-9

3-(Benzenesulfonyl)-6-fluoro-4-(piperidin-1-yl)quinoline

Cat. No. B2608595
CAS RN: 866844-17-9
M. Wt: 370.44
InChI Key: HJTIVTPIUPPXCD-UHFFFAOYSA-N
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Description

“3-(Benzenesulfonyl)-6-fluoro-4-(piperidin-1-yl)quinoline” is a compound that contains a quinoline core structure, which is a nitrogen-containing heterocycle, and a piperidine moiety . Quinoline and piperidine are both important synthetic fragments for designing drugs .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a microwave-assisted synthesis of a library of quinoline thiosemicarbazones endowed with a piperidine moiety was achieved via the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes and (un)substituted thiosemicarbazides .


Molecular Structure Analysis

The molecular structure of “3-(Benzenesulfonyl)-6-fluoro-4-(piperidin-1-yl)quinoline” would include a quinoline core structure and a piperidine moiety . The quinoline core structure is a bicyclic compound that consists of a benzene ring fused to a pyridine ring. The piperidine moiety is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Future Directions

The future directions of “3-(Benzenesulfonyl)-6-fluoro-4-(piperidin-1-yl)quinoline” could involve further exploration of its potential biological activities and pharmaceutical applications, given the importance of piperidine and quinoline moieties in drug design .

properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c21-15-9-10-18-17(13-15)20(23-11-5-2-6-12-23)19(14-22-18)26(24,25)16-7-3-1-4-8-16/h1,3-4,7-10,13-14H,2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTIVTPIUPPXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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